molecular formula C10H8O4·H2O B191047 5,7-Dihydroxy-4-methylcoumarin CAS No. 2107-76-8

5,7-Dihydroxy-4-methylcoumarin

Cat. No. B191047
CAS RN: 2107-76-8
M. Wt: 192.17 g/mol
InChI Key: QNVWGEJMXOQQPM-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of Pyrano [2,3-h]coumarin Derivatives

D4M serves as a key precursor in the synthesis of pyrano [2,3-h]coumarin derivatives. These compounds exhibit interesting biological activities and are relevant in medicinal chemistry. Researchers have explored various synthetic routes using D4M as a starting material .

Antioxidant Properties

D4M possesses free radical scavenging effects, making it valuable for its antioxidant properties. Its ability to neutralize reactive oxygen species (ROS) contributes to its potential use in protecting cells from oxidative stress .

Metal-Organic Framework (MOF)-Catalyzed Reactions

The synthesis of D4M via Pechmann condensation in the presence of UiO-66-SO3H (a sulfonic acid-functionalized MOF) demonstrates the catalytic potential of MOFs. UiO-66-SO3H acts as a solid catalyst, enabling efficient D4M synthesis. Researchers have investigated the reaction mechanism using quantum molecular calculations and density functional theory .

Hydroxylation Reactions

D4M has been employed in hydroxylation reactions. Its unique structure allows for selective functionalization, making it useful in synthetic chemistry for introducing hydroxyl groups at specific positions .

Coumarin Derivatives

Beyond its direct applications, D4M serves as an intermediate for synthesizing other coumarin derivatives. For instance, 5,7-dihydroxy-8-formyl-4-methylcoumarin can be obtained by further modifying D4M .

Biological Studies

Researchers explore D4M’s effects on biological systems, including its potential as an anti-inflammatory agent, antimicrobial compound, or even as a scaffold for drug design. Its unique structure and reactivity make it an intriguing subject for further investigation .

Safety and Hazards

5,7-Dihydroxy-4-methylcoumarin is considered hazardous. It is a moderate to severe irritant to the skin and eyes . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

5,7-dihydroxy-4-methylchromen-2-one
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InChI

InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3
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InChI Key

QNVWGEJMXOQQPM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=O)OC2=CC(=CC(=C12)O)O
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Molecular Formula

C10H8O4
Record name 5,7-DIHYDROXY-4-METHYL COUMARIN
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DSSTOX Substance ID

DTXSID0025078
Record name 5,7-Dihydroxy-4-methylcoumarin
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Molecular Weight

192.17 g/mol
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Physical Description

5,7-dihydroxy-4-methyl coumarin is a yellow powder. Fluoresces blue. Absorbs ultraviolet light. (NTP, 1992), Yellow to white solid; Fluoresces blue; Absorbs UV light; [HSDB] White to cream solid; [MSDSonline]
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Solubility

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER, ETHER, BENZENE, CHLOROFORM; VERY SOL IN HOT ALCOHOL, ALKALI, SOL IN SODIUM HYDROXIDE
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Product Name

5,7-Dihydroxy-4-methylcoumarin

Color/Form

NEEDLES FROM ALCOHOL, LEAVES FROM ACETIC ACID, YELLOW TO WHITE SOLID

CAS RN

2107-76-8
Record name 5,7-DIHYDROXY-4-METHYL COUMARIN
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Melting Point

518 to 545 °F (NTP, 1992), 282-284 °C
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Synthesis routes and methods

Procedure details

A mixture of 2.77 g (22 mmol) of phloroglucinol and 2.6 g (20 mmol) of ethyl acetoacetate were melted together, the mixture was cooled, and 40 ml of a mixture of sulfuric acid/water (75% w/w) was added rapidly to the semi-solid mass. The mixture was stirred for 24 h, during which time a semi-solid mass formed. It was poured into a mixture of ice/water (300 ml) containing 5 g of sodium acetate and the precipitate was recovered by suction filtration.
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
sulfuric acid water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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